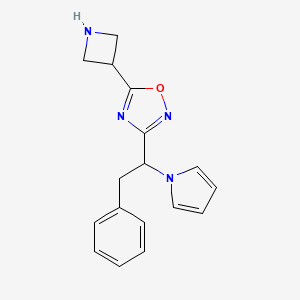![molecular formula C14H19NO B14862821 3H-spiro[1-benzofuran-2,4'-(1,3-dimethylpiperidine)]](/img/structure/B14862821.png)
3H-spiro[1-benzofuran-2,4'-(1,3-dimethylpiperidine)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-spiro[1-benzofuran-2,4’-(1,3-dimethylpiperidine)] is a spirocyclic compound that features a unique structure combining a benzofuran moiety with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-spiro[1-benzofuran-2,4’-(1,3-dimethylpiperidine)] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a benzofuran derivative with a piperidine derivative under specific conditions that promote the formation of the spiro linkage. For example, the use of lithium diisopropylamide (LDA) as a base and subsequent treatment with allyl bromide can lead to the formation of the desired spiro compound .
Industrial Production Methods
Industrial production of 3H-spiro[1-benzofuran-2,4’-(1,3-dimethylpiperidine)] may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3H-spiro[1-benzofuran-2,4’-(1,3-dimethylpiperidine)] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups within the compound to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3H-spiro[1-benzofuran-2,4’-(1,3-dimethylpiperidine)] has several scientific research applications:
Biology: It can be used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3H-spiro[1-benzofuran-2,4’-(1,3-dimethylpiperidine)] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3H-spiro[2-benzofuran-1,3’-pyrrolidine]
- 3H-spiro[benzofuran-2,4’-piperidine]
- 3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride
Uniqueness
3H-spiro[1-benzofuran-2,4’-(1,3-dimethylpiperidine)] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1',3'-dimethylspiro[3H-1-benzofuran-2,4'-piperidine] |
InChI |
InChI=1S/C14H19NO/c1-11-10-15(2)8-7-14(11)9-12-5-3-4-6-13(12)16-14/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
VKECLJQIARTGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC12CC3=CC=CC=C3O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


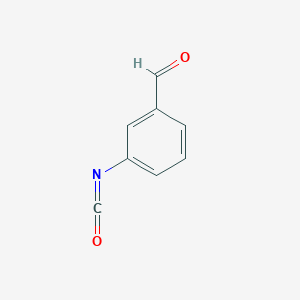
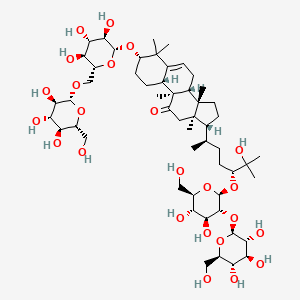
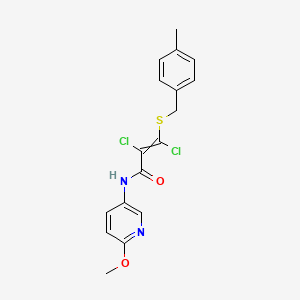
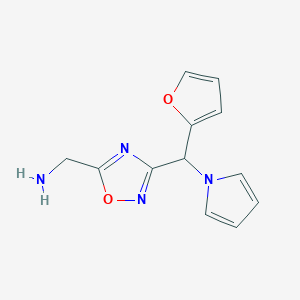

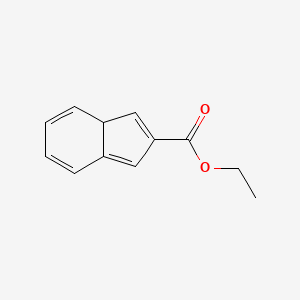
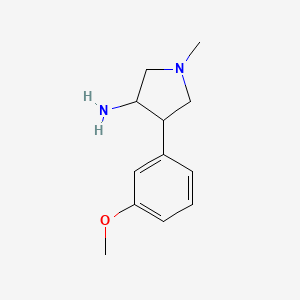
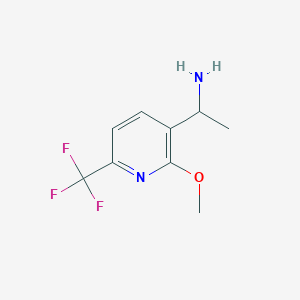

![rac-(5R,9R)-t-Butyl 9-(hydroxymethyl)-6-oxo-2,7-diaZaspiro[4.4]nonane-2-carboxylate](/img/structure/B14862791.png)
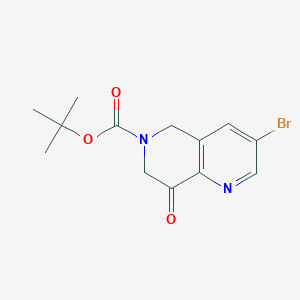
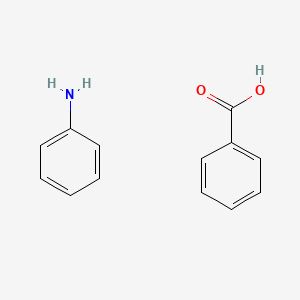
![Tert-butyl 4-chloro-6,7-dihydropyrido[2,3-D]pyrimidine-8(5H)-carboxylate](/img/structure/B14862808.png)
